1-(4-Iodophenyl)-3-methylthiourea
Description
Significance of Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry Research
The thiourea moiety is recognized as a "privileged structure" in chemical sciences, denoting its recurring presence in a multitude of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govrsc.org
In organic synthesis, thiourea and its derivatives serve as powerful synthons, or building blocks, for the construction of complex molecular architectures, particularly heterocyclic compounds. wikipedia.orgnih.gov The reactivity of the thiocarbonyl group, combined with the nucleophilicity of the nitrogen atoms, allows for a variety of chemical transformations.
A primary application is in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with β-dicarbonyl compounds. wikipedia.org Similarly, the reaction of thiourea with α-haloketones is a well-established method for preparing aminothiazoles. wikipedia.org The versatility of this scaffold extends to the creation of other important heterocycles like 1,2,4-triazines and 1,3-quinazolines. nih.gov The synthesis of these diverse structures often begins with isothiocyanates, which are key precursors whose high electrophilicity and extended π electron system make them valuable for generating target molecules. nih.gov The ability to readily form these varied ring systems makes thiourea a fundamental tool for synthetic chemists aiming to build libraries of compounds for further investigation.
The thiourea framework is a critical pharmacophore in modern drug discovery. mdpi.com Its significance stems from the ability of the N-H and C=S groups to act as hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets like enzymes and proteins. nih.gov This binding capability is a key reason for the wide array of pharmacological activities exhibited by thiourea-containing compounds. nih.govrsc.orgmdpi.commdpi.com
Research has demonstrated that thiourea derivatives possess a broad spectrum of biological effects, making them promising candidates for a range of therapeutic applications. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These activities include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antitubercular properties. nih.govnih.govmdpi.comresearchgate.net For example, certain N-substituted phenylthioureas have shown antitumoral effects, and acylthiourea structures have been identified as inhibitors in key cancer-related pathways. dergipark.org.tr The adaptability of the thiourea scaffold allows for the synthesis of large libraries of derivatives, which can be screened for potential therapeutic leads against numerous diseases. mdpi.com
Table 2: Examples of Biological Activities of Thiourea Derivatives
| Derivative Class | Reported Biological Activity | Reference(s) |
|---|---|---|
| N-acyl Thioureas | Antibacterial, Antifungal, Anticancer, Antiviral, Anti-inflammatory | nih.gov |
| Phenylthioureas | Cytotoxic (Anticancer), Tyrosinase Inhibition | nih.govnih.gov |
| Benzoylthioureas | Cytotoxic (Anticancer) | jppres.com |
| Quinoline-Carbothioamides | Anticancer (Breast Cancer) | biointerfaceresearch.com |
| Pyrazole-based Thioureas | Antituberculosis | mdpi.com |
| Bis-thiourea Derivatives | Tyrosinase Inhibition | nih.gov |
Academic Research Landscape of 1-(4-Iodophenyl)-3-methylthiourea and Related Halogenated Thioureas
While the broader class of thioureas is extensively studied, the academic research landscape for this compound specifically is limited. Information is primarily available through chemical suppliers, and in-depth studies on its synthesis, reactivity, and biological activity are not widely published. sigmaaldrich.comsigmaaldrich.com
However, the study of related halogenated phenylthioureas provides significant insight into the potential properties and research interest in this subclass of compounds. The presence of a halogen atom, such as iodine, on the phenyl ring is known to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which can significantly influence its biological activity.
Research into other halogenated phenylthioureas has shown significant findings. For instance, studies on a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, including compounds with dichloro- and trifluoromethyl-phenyl substituents, have demonstrated potent cytotoxic activity against various human cancer cell lines, including colon, prostate, and leukemia cells. nih.gov Specifically, compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea displayed high activity, with IC₅₀ values as low as 1.5 µM, and were shown to induce apoptosis in cancer cells. nih.gov
Furthermore, research into antitubercular agents has involved halogenated thioureas. One study synthesized and evaluated compounds such as 1-(4-iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, indicating that multi-halogenated structures are of interest in the search for new treatments for tuberculosis. mdpi.com Crystal structure analyses of other halogen-phenylthiourea compounds have also been performed, providing valuable data on their molecular geometry and intermolecular interactions, which are crucial for understanding their binding mechanisms. researchgate.net The collective research on these related compounds underscores a continued academic interest in halogenated thioureas as a promising area for the development of new therapeutic agents.
Properties
CAS No. |
53305-89-8 |
|---|---|
Molecular Formula |
C8H9IN2S |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9IN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
APQMBPSXGPFXPR-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)I |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Iodophenyl 3 Methylthiourea and Its Derivatives
Strategies for Thiourea (B124793) Core Formation
The central thiourea moiety (–NH–C(S)–NH–) is the cornerstone of the target molecule. Its synthesis is typically achieved through several reliable methods, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.
Condensation Reactions with Isothiocyanates and Amines
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. For the specific synthesis of 1-(4-Iodophenyl)-3-methylthiourea, this involves the reaction of 4-iodoaniline (B139537) with methyl isothiocyanate. The nucleophilic nitrogen of the amine attacks the electrophilic carbon atom of the isothiocyanate group, forming the thiourea linkage.
The reaction is generally straightforward and can be carried out under mild conditions, often at room temperature or with gentle heating in a suitable solvent like dichloromethane, acetonitrile (B52724), or ethanol (B145695). The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The product typically precipitates from the reaction mixture upon completion or after cooling and can be purified by recrystallization. This method's popularity stems from its high efficiency, operational simplicity, and the commercial availability of a wide range of amine and isothiocyanate precursors.
Studies on analogous compounds, such as halogen-substituted 1,3-disubstituted thioureas, have demonstrated the robustness of this approach. For instance, various fluorinated isothiocyanates have been successfully condensed with amines like 4-amino-1-benzylpiperidine (B41602) and furfurylamine (B118560) to produce series of new thiourea derivatives doi.org. Similarly, the synthesis of 1-benzoyl-3-(halogenophenyl)thioureas has been achieved by reacting benzoyl isothiocyanate with various halogenated anilines, including iodoaniline isomers researchgate.net.
Table 1: Examples of Thiourea Synthesis via Amine-Isothiocyanate Condensation
| Amine Precursor | Isothiocyanate Precursor | Product | Reference |
|---|---|---|---|
| 4-Iodoaniline | Methyl Isothiocyanate | This compound | General Method |
| 4-Amino-1-benzylpiperidine | Fluorinated Isothiocyanates | Halogenated 1,3-disubstituted thioureas | doi.org |
| 4-Bromoaniline | Adamantan-1-yl isothiocyanate | 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea | nih.gov |
| 3-Fluoroaniline | 3,4,5-Trimethoxybenzoyl isothiocyanate | 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | google.com |
Acyl Thiourea Synthesis via Acid Chlorides and Thiocyanates
A powerful method for generating N-acyl thioureas involves the in-situ formation of an acyl isothiocyanate intermediate. This two-step, one-pot procedure begins with the reaction of an aroyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile researchgate.netrsc.orgneliti.com. The resulting acyl isothiocyanate is highly reactive and is not typically isolated.
Table 2: Research Findings on N-Acyl Thiourea Synthesis
| Aroyl Chloride | Amine | Yield (%) | Solvent | Catalyst | Reference |
|---|---|---|---|---|---|
| Benzoyl Chloride | 2-Iodoaniline | - | - | - | researchgate.net |
| Benzoyl Chloride | 3-Iodoaniline | - | - | - | researchgate.net |
| Benzoyl Chloride | 4-Iodoaniline | 92 | - | - | researchgate.net |
| 2,4-Dichlorobenzoyl Chloride | 4-Aminoacetophenone | - | Acetone | None | rsc.org |
| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Aminobenzothiazole | 41 | Acetone | None | nih.gov |
| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Aminobenzothiazole | 76 | Acetone | TBAB | nih.gov |
One-Pot Synthetic Procedures for Thiourea-Containing Heterocyclic Systems
Thiourea derivatives are crucial intermediates in the one-pot synthesis of various heterocyclic compounds. These multicomponent reactions offer significant advantages, including reduced reaction times, lower costs, and minimized waste, by avoiding the isolation of intermediate products.
One notable example is the Hantzsch thiazole (B1198619) synthesis and its modern variations. A one-pot electrochemical method has been developed for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas nih.gov. This procedure uses ammonium iodide (NH₄I) as a mediator in an undivided cell, avoiding the need for pre-functionalized substrates or harsh chemical oxidants. For example, N-methylthiourea can be reacted with ethyl acetoacetate (B1235776) under these conditions to produce the corresponding 2-aminothiazole (B372263) derivative in good yield nih.gov.
Another strategy involves the one-pot synthesis of 2-iminothiazolines from 1,3-disubstituted thioureas and 1-bromo-1-nitroalkenes rsc.org. The reaction proceeds smoothly in the presence of a base like triethylamine (B128534) to afford the heterocyclic products in moderate to good yields. These methods highlight the utility of the thiourea core as a versatile building block for constructing complex molecular architectures in a single synthetic operation rsc.orgtandfonline.com.
Targeted Iodination and Halogenation Approaches
The introduction and influence of halogen atoms, particularly iodine, are critical aspects of synthesizing the target compound and its analogues. These substituents significantly impact the molecule's electronic properties, reactivity, and potential biological activity.
Introduction of Iodophenyl Moiety in Thiourea Scaffolds
The most prevalent and efficient strategy for incorporating an iodophenyl moiety into a thiourea scaffold is to utilize a pre-iodinated starting material. Specifically, for the synthesis of this compound, 4-iodoaniline serves as the key precursor. This amine, which already contains the iodine atom at the desired position, is then reacted with methyl isothiocyanate as described in section 2.1.1.
This "late-stage functionalization" approach, where the core structure is built using an already halogenated block, is generally preferred over the direct iodination of a pre-formed phenylthiourea (B91264). Direct iodination of an aromatic ring requires specific, often harsh, electrophilic iodinating reagents and can suffer from issues with regioselectivity, potentially leading to a mixture of ortho, meta, and para isomers, as well as possible side reactions with the reactive thiourea group itself. While iodine is used for the quantitative analysis of thioureas, this reaction leads to the oxidation of the sulfur atom and is not suitable for preparative ring iodination rsc.org.
The synthesis of various 1-benzoyl-3-(iodophenyl)thioureas further exemplifies the utility of using iodinated anilines as precursors researchgate.net. In this work, 2-iodoaniline, 3-iodoaniline, and 4-iodoaniline were all successfully used to create the corresponding iodinated acyl thiourea derivatives, demonstrating the reliability of this synthetic design researchgate.net.
Influence of Halogen Substituents on Synthetic Pathways
The presence and nature of halogen substituents on the phenyl ring can significantly influence the synthetic pathway and the properties of the final product. Halogens are electron-withdrawing groups, which can modulate the nucleophilicity of the aniline (B41778) precursor. However, this effect is generally not prohibitive for the formation of the thiourea bond.
More importantly, halogen substituents play a crucial role in the solid-state, influencing crystal packing through non-covalent interactions such as hydrogen and halogen bonds researchgate.net. A comparative study of 1-benzoyl-3-(halogenophenyl)thioureas, including bromo- and iodo-derivatives, revealed that the type and position of the halogen atom affect the molecule's conformation (e.g., anti-syn vs. anti-anti) and the network of intermolecular interactions researchgate.netnih.gov. These interactions can impact the product's solubility, melting point, and stability, which are important considerations during purification and isolation steps like recrystallization. For example, in 1-(adamantan-1-yl)-3-arylthiourea derivatives, halogen atoms were found to reduce the contribution of H···H contacts in favor of N–H···S and halogen-specific interactions, guiding the supramolecular assembly nih.govacs.org. The synthesis of various halogenated thiourea derivatives has been widely reported, indicating that synthetic routes are generally tolerant of different halogens (F, Cl, Br, I) doi.org.
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of this compound and its derivatives is a process where the optimization of reaction conditions plays a pivotal role in maximizing the yield and purity of the final product. Key factors that are meticulously controlled include the reaction medium, the choice of solvents, and the application of advanced catalytic techniques.
Role of Anhydrous Media and Specific Solvents
The choice of solvent is also critical and can significantly influence the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and their compatibility with the reaction conditions. For the synthesis of substituted thioureas, a variety of solvents have been employed, with the selection often depending on the specific synthetic route.
In the preparation of acyl thiourea derivatives, acetone is a commonly used solvent. For instance, the reaction of 4-methylbenzoyl chloride with potassium thiocyanate is conducted in acetone to generate the 4-methylbenzoyl isothiocyanate intermediate in situ. researchgate.net Similarly, the synthesis of N-(6-substituted-BT-2-yl)-N′(sugar)-N″-(alkyl)guanidines utilizes anhydrous pyridine (B92270) as the solvent. nih.gov Dichloromethane (DCM) at room temperature has also been employed for the synthesis of 1-(4-aminophenyl)-3-phenylthiourea derivatives. researchgate.net
For other types of thiourea syntheses, different solvents are preferred. The synthesis of 1-methyl-1-(1-naphthyl)-2-thiourea is carried out in absolute ethanol. orgsyn.org Toluene is another solvent that has been used, particularly in reactions conducted at elevated temperatures, such as in the preparation of thioureas from dioxomolybdenum dialkyl dithiocarbamates and primary amines, which are refluxed in toluene. nih.gov In some modern, "green" chemistry approaches, water itself can be used as a solvent for the synthesis of unsymmetrical (thio)ureas, which simplifies product isolation and reduces the use of toxic volatile organic compounds (VOCs). organic-chemistry.org
The impact of different solvents on reaction yield and time is a key area of optimization. The following table summarizes various solvents used in thiourea synthesis and their typical reaction conditions.
Table 1: Solvents and Conditions in Thiourea Synthesis
| Reactants | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| N-methyl-1-naphthylcyanamide, NH₃, H₂S | Absolute Ethanol | 20-25°C | 2 hours | 82-90% | orgsyn.org |
| 4-methylbenzoyl chloride, KSCN, sulfanilamide | Acetone | Not specified | Not specified | High | researchgate.net |
| 4-nitroaniline, phenyl isothiocyanate | Dichloromethane | Room Temp. | 24 hours | Not specified | researchgate.net |
| Dioxomolybdenum dialkyl dithiocarbamates, primary amines | Toluene | Reflux | 0.5-3 hours | 51-85% | nih.gov |
| 6-substituted-2ABTs, sugar thiocyanate derivative | Anhydrous Pyridine | Not specified | Not specified | 52-58% | nih.gov |
| Isocyanates, amines | Water | Not specified | Not specified | High | organic-chemistry.org |
Application of Phase-Transfer Catalysis in Thiourea Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering numerous advantages such as milder reaction conditions, increased reaction rates, and improved yields. crdeepjournal.orgresearchgate.net This methodology is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to the other, allowing the reaction to proceed. crdeepjournal.org
In the context of thiourea synthesis, PTC has been successfully employed to streamline reaction processes and enhance efficiency. For example, a one-pot synthesis of novel N-pyrimidinyl-N′-nicotinyl thiourea derivatives was achieved using PEG-600 as the phase-transfer catalyst. ingentaconnect.com This approach simplifies the synthetic procedure and leads to good yields of the desired products.
The use of bifunctional catalysts, which possess both a phase-transfer-catalysis-mediating moiety and a site for substrate activation, has also been explored. Chiral bifunctional thiourea-phosphonium salts, derived from natural amino acids, have been developed as highly efficient phase-transfer catalysts for enantioselective reactions. rsc.org These catalysts demonstrate the principle of cooperative catalysis, where the different functional parts of the catalyst work together to achieve high yield and enantioselectivity. rsc.org Similarly, bifunctional thiourea–ammonium salt catalysts derived from cinchona alkaloids have been used in the enantioselective aza-Henry reaction of ketimines. acs.org
The selection of the phase-transfer catalyst is crucial for the success of the reaction. Tetrabutylammonium bromide (TBAB) is a commonly used catalyst in PTC reactions. For instance, the reaction of thiourea derivatives with ethyl bromoacetate (B1195939) has been carried out under PTC conditions using TBAB as the catalyst in a benzene (B151609)/anhydrous K₂CO₃ system. crdeepjournal.org The following table provides examples of phase-transfer catalysts used in thiourea synthesis.
Table 2: Application of Phase-Transfer Catalysis in Thiourea Synthesis
| Reaction Type | Catalyst | Catalyst Type | Benefits | Reference |
|---|---|---|---|---|
| One-pot synthesis of N-pyrimidinyl-N′-nicotinyl thiourea derivatives | PEG-600 | Polyethylene Glycol | One-pot synthesis | ingentaconnect.com |
| Enantioselective aza-Henry reaction | Chiral bifunctional thiourea-phosphonium salts | Phosphonium Salt | High efficiency, enantioselectivity | rsc.org |
| Ring closure of thiourea derivatives with ethyl bromoacetate | Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Facilitates ring closure | crdeepjournal.org |
| Enantioselective aza-Henry reaction of ketimines | Bifunctional thiourea–ammonium salt from cinchona alkaloids | Quaternary Ammonium Salt | High yields and enantioselectivities | acs.org |
Purification and Isolation Techniques for Research-Grade Compounds
The synthesis of a chemical compound is invariably followed by its purification and isolation to obtain a substance of the required purity for subsequent applications and characterization. For research-grade compounds like this compound, achieving high purity is essential for accurate analytical data and reliable biological testing results. The primary methods for the purification of solid organic compounds are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. researchgate.net The principle of this method is based on the difference in the solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities should either be insoluble at high temperatures or highly soluble at room temperature. researchgate.net For substituted thioureas, ethanol is a frequently used solvent for recrystallization. orgsyn.orggoogle.com For example, 1-methyl-1-(1-naphthyl)-2-thiourea can be purified by recrystallization from ethanol to yield a product with a sharp melting point. orgsyn.org In some cases, a mixture of solvents, such as benzene/petrol, is used for recrystallization to achieve the desired level of purity. google.com
When recrystallization is not effective, or for the separation of complex mixtures, column chromatography is the method of choice. youtube.com This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. youtube.com For the purification of thiourea derivatives, silica (B1680970) gel is commonly used as the stationary phase. youtube.com The mobile phase, or eluent, is a solvent or a mixture of solvents, and its polarity is carefully chosen to achieve optimal separation. youtube.com A mixture of ethyl acetate (B1210297) and hexane (B92381) is a common eluent system for the column chromatography of aryl esters, a class of compounds with some structural similarities to aryl thioureas. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). youtube.com
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that can be used for both analytical and preparative-scale purification of thiourea compounds. sielc.com Different types of columns and mobile phases can be employed depending on the specific properties of the thiourea derivative. For instance, a Primesep S normal-phase column with a mobile phase of water and acetonitrile can be used to separate urea (B33335) and thiourea. sielc.com For other thiourea derivatives, a mixed-mode column like Primesep P with a buffered mobile phase of water, acetonitrile, and phosphoric acid may be more suitable. sielc.com
Table 3: Purification Techniques for Thiourea Derivatives
| Compound Type | Technique | Solvent/Mobile Phase | Key Details | Reference |
|---|---|---|---|---|
| 1-Methyl-1-(1-naphthyl)-2-thiourea | Recrystallization | Ethanol | Yields product with a sharp melting point of 170-171°C. | orgsyn.org |
| Dibutyl thiourea | Recrystallization | Benzene/petrol mixture | Used to purify the crude product. | google.com |
| Acylthiourea derivatives | Recrystallization | 95% Ethanol | Used to obtain a faint yellow solid product. | google.com |
| General organic compounds | Column Chromatography | Ethyl acetate/hexane | Silica gel as stationary phase. | youtube.comnih.gov |
| Thiourea and Urea | HPLC | Water and Acetonitrile | Primesep S normal-phase column. | sielc.com |
| Thiourea derivatives | HPLC | Water, Acetonitrile, Phosphoric acid | Primesep P mixed-mode column. | sielc.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(4-Iodophenyl)-3-methylthiourea, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H protons of the thiourea (B124793) moiety, and the methyl protons. The aromatic protons on the 4-iodophenyl ring would likely appear as a set of two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atom. The N-H protons would present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methyl group attached to the thiourea nitrogen would give rise to a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum would show signals for the two distinct aromatic carbons of the 4-iodophenyl group (one substituted with iodine and the other with the thiourea nitrogen), the aromatic C-H carbons, the thiocarbonyl carbon (C=S), and the methyl carbon. The thiocarbonyl carbon is typically observed in the range of δ 180-190 ppm. The carbon atom bonded to the iodine would experience a significant upfield shift due to the heavy atom effect.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to I) | 7.60 - 7.80 (d) | 137 - 139 |
| Aromatic CH (ortho to NH) | 7.30 - 7.50 (d) | 120 - 122 |
| Aromatic C-I | - | 90 - 95 |
| Aromatic C-NH | - | 138 - 142 |
| N-H (phenyl side) | 9.0 - 10.0 (br s) | - |
| N-H (methyl side) | 7.5 - 8.5 (br s) | - |
| C=S | - | 180 - 185 |
| CH₃ | 2.8 - 3.2 (s) | 30 - 35 |
Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS would be used to determine the molecular weight of this compound. The compound, with a molecular formula of C₈H₉IN₂S, has a calculated molecular weight of approximately 292.14 g/mol . sielc.com In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 293.15.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique would confirm the molecular formula of C₈H₉IN₂S by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.
Photodissociation Mass Spectrometry for Structural Isomer Discrimination
While not a routine technique, photodissociation mass spectrometry could be employed to differentiate between structural isomers if necessary. This method uses laser-induced fragmentation to generate a unique fingerprint for a specific isomer. The fragmentation patterns are dependent on the absorption of light and the subsequent bond cleavages, which can be highly specific to the isomeric structure. For thiourea derivatives, this could be particularly useful in distinguishing between N,N'-disubstituted and N,N-disubstituted isomers.
Radical-Directed Dissociation (RDD) for Carbon-Carbon Bond Cleavage Analysis
Radical-Directed Dissociation (RDD) is an advanced MS technique that can provide detailed structural information by inducing specific bond cleavages. By generating a radical site on the molecule, subsequent fragmentation can be directed to specific bonds, including typically stable carbon-carbon bonds. In the context of this compound, RDD could potentially be used to probe the fragmentation pathways involving the phenyl ring and the thiourea backbone, offering deeper structural insights that may not be accessible through conventional collision-induced dissociation.
Infrared (IR) Spectroscopy for Functional Group Identification (FT-IR)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands.
The N-H stretching vibrations of the secondary amine groups in the thiourea moiety are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The C=S (thiocarbonyl) stretching vibration, a key functional group, typically gives a medium to weak absorption band in the region of 1020-1250 cm⁻¹, though its position can be variable and coupled with other vibrations. The C-N stretching vibrations would also be present in the fingerprint region. The presence of the para-substituted iodophenyl group would be indicated by a strong absorption band in the 800-850 cm⁻¹ region due to out-of-plane C-H bending.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=S | Stretching | 1020 - 1250 |
| C-N | Stretching | 1250 - 1350 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| p-substituted C-H | Out-of-plane bending | 800 - 850 |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of a synthesized compound and can be adapted for quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. nih.gov This would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity would be determined by integrating the area of the main peak and any impurity peaks detected, typically using a UV detector set at a wavelength where the compound has strong absorbance (e.g., around 240-270 nm).
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or by-products. The spots can be visualized under UV light.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components within a mixture. amazonaws.com For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase, causing non-polar compounds to be retained longer.
While specific, validated quantitative methods for this compound are not extensively detailed in publicly available literature, the analytical procedures for structurally analogous thiourea derivatives are well-documented and directly applicable. Research on N-acyl thiourea derivatives, for instance, has led to the optimization and validation of RP-HPLC methods for their quantitative determination. nih.gov These methods are crucial for routine quality control analyses. nih.gov
A typical HPLC setup for a thiourea derivative involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile mixed with an aqueous buffer, such as phosphoric acid in water. sielc.com Detection is commonly achieved using a UV-Visible or a Diode-Array Detector (DAD), the latter of which provides spectral data that can confirm peak identity and purity. lu.se
The validation of such an analytical method ensures its reliability. For a quantitative analysis of a novel N-acyl thiourea derivative bearing a 6-methylpyridine moiety, researchers established a method with a detection limit (LOD) of 0.0174 µg/mL and a quantitation limit (LOQ) of 0.0521 µg/mL. nih.gov The method demonstrated excellent linearity over a concentration range of 0.05 µg/mL to 40 µg/mL, with a correlation coefficient (R²) greater than 0.99. nih.gov The precision and accuracy were confirmed to be within 98–102%, affirming the method's suitability for quantitative purposes. nih.gov These findings serve as a strong benchmark for developing a specific quantitative HPLC method for this compound.
Interactive Table 1: Representative HPLC Parameters for Quantitative Analysis of Thiourea Derivatives Users can sort the table by clicking on the column headers.
| Parameter | Typical Value / Description | Rationale / Purpose | Source |
|---|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Well-suited for moderately non-polar compounds like substituted thioureas. | nih.gov |
| Stationary Phase | C18 (Octadecylsilyl) | Provides a non-polar surface for effective separation based on hydrophobicity. | researchgate.net |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | Acetonitrile acts as the organic modifier, while phosphoric acid buffers the pH to ensure consistent ionization states and peak shapes. | sielc.com |
| Detector | Diode-Array Detector (DAD) or UV Detector | Allows for detection based on UV absorbance. DAD provides full spectral data for peak purity assessment. A wavelength around 290 nm is often effective. | lu.seresearchgate.net |
| Flow Rate | 1.0 mL/min (typical) | Controls the speed of the mobile phase, affecting retention time and resolution. Optimized to balance analysis time and separation efficiency. | amazonaws.com |
| LOD (Example) | 0.0174 µg/mL | The lowest concentration of the analyte that can be reliably detected. | nih.gov |
| LOQ (Example) | 0.0521 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | nih.gov |
| Linearity (Example) | 0.05 - 40 µg/mL (R² > 0.99) | The concentration range over which the detector response is directly proportional to the analyte concentration. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Contexts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. researchgate.net However, direct analysis of many compounds, including thioureas like this compound, by GC is often not feasible. This is due to their low volatility and potential for thermal degradation at the high temperatures required for GC analysis. youtube.com The presence of polar functional groups, specifically the active hydrogens on the nitrogen atoms of the thiourea moiety, contributes to strong intermolecular hydrogen bonding, which reduces volatility. youtube.com
To overcome these limitations, a chemical modification step known as derivatization is employed prior to GC-MS analysis. youtube.com Derivatization involves reacting the analyte with a specific reagent to convert it into a more volatile and thermally stable derivative. youtube.com For compounds containing -NH, -OH, or -SH groups, the most widely used derivatization procedure is silylation. youtube.comresearchgate.net This process involves replacing the active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. nih.gov
The resulting silylated derivative of this compound would be significantly more volatile and less polar, making it amenable to GC separation. Once separated on the GC column (typically a low-polarity column like a DB-5), the derivative enters the mass spectrometer. There, it is ionized (usually by electron impact, EI), causing it to fragment in a reproducible pattern. The mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" that can confirm the identity of the compound. This derivatization approach has been successfully optimized for analyzing a wide range of non-volatile metabolites, demonstrating higher sensitivity and broader coverage than other methods. nih.gov
Interactive Table 2: GC-MS Analysis Framework for Thioureas via Derivatization Users can sort the table by clicking on the column headers.
| Step / Parameter | Description | Rationale / Purpose | Source |
|---|---|---|---|
| Prerequisite | Derivatization | To increase volatility and thermal stability of the analyte by converting polar N-H groups into non-polar derivatives. | youtube.comresearchgate.net |
| Derivatization Type | Silylation | A robust and common method for derivatizing compounds with active hydrogens. Replaces active H with a trimethylsilyl (TMS) group. | youtube.comresearchgate.net |
| Derivatizing Reagent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | A highly effective silylating agent used to create volatile TMS derivatives for GC-MS analysis. | nih.gov |
| GC Column | DB-5 or similar non-polar capillary column | Separates compounds based on their boiling points and interactions with the stationary phase. A non-polar column is suitable for the non-polar TMS derivatives. | nih.gov |
| Injection Mode | Splitless | Used for trace analysis to ensure the maximum amount of sample is transferred to the column, enhancing sensitivity. | nih.gov |
| Ionization Mode | Electron Impact (EI) | A hard ionization technique that produces a reproducible fragmentation pattern, creating a characteristic mass spectrum for identification. | nih.gov |
| Detection | Mass Spectrometer | Detects and identifies the compound and its fragments based on their mass-to-charge (m/z) ratio, providing structural confirmation. | researchgate.net |
No Specific Computational Research Found for this compound
Following a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies corresponding to the exact chemical compound This compound were found. The search encompassed queries for molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations.
While research exists for the broader class of thiourea derivatives and for structurally similar compounds, the strict requirement to focus solely on "this compound" cannot be met with currently available and indexed scientific data. The conducted searches did not yield any publications containing the specific analyses requested in the outline, such as prediction of binding affinities, identification of key interacting residues, binding free-energy analysis (MM-PBSA), or geometry optimization and frontier molecular orbital analysis for this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable research findings strictly pertaining to this compound.
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are expressed as mathematical equations and are crucial for predicting the activity of novel compounds and for guiding the design of more potent analogues.
In the context of 1-(4-Iodophenyl)-3-methylthiourea and related derivatives, QSAR models have been developed to understand the structural requirements for their biological activity. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. By analyzing the correlation between these descriptors and the observed biological activity, a predictive QSAR model can be established.
Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of active compounds, including this compound, would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and halogen bond donors. This model serves as a 3D template for screening large compound libraries to identify new molecules with the desired biological activity.
| Modeling Technique | Key Descriptors/Features | Application in Drug Design |
| QSAR | Electronic (e.g., Hammett constants), Steric (e.g., Taft parameters), Hydrophobic (e.g., logP) | Predicting the biological activity of new derivatives; Guiding lead optimization. |
| Pharmacophore Modeling | Hydrogen Bond Donors, Hydrogen Bond Acceptors, Hydrophobic Moieties, Halogen Bond Donors | Virtual screening of compound libraries; Designing novel scaffolds with improved activity. |
Homology Modeling for Target Protein Structure Prediction
In cases where the three-dimensional structure of a biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed to predict its structure. This computational technique relies on the principle that proteins with similar amino acid sequences will have similar 3D structures.
For this compound, if its biological target is a protein with an unknown structure, homology modeling can be used to build a reliable 3D model of that protein. The process involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure.
Once a homology model of the target protein is generated, it can be used for molecular docking studies with this compound. These docking simulations can predict the binding mode of the compound within the active site of the protein, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is invaluable for understanding the mechanism of action and for designing new inhibitors with enhanced potency and selectivity.
| Step in Homology Modeling | Description | Significance for this compound |
| Template Selection | Identifying a protein with a known structure and high sequence similarity to the target protein. | The accuracy of the final model is highly dependent on the quality of the template. |
| Sequence Alignment | Aligning the amino acid sequence of the target protein with the template sequence. | Crucial for correctly positioning the residues in the 3D model. |
| Model Building | Constructing the 3D model of the target protein based on the aligned sequences and the template structure. | Provides a structural framework for understanding ligand binding. |
| Model Refinement and Validation | Optimizing the geometry of the model and assessing its quality using various computational tools. | Ensures the reliability of the model for subsequent molecular docking studies. |
Biological Activity and Mechanistic Investigations in Vitro
Antiviral Activity and Receptor Inhibition
Inhibition of SARS-CoV-2 Spike Protein-ACE2 Attachment
No studies were found that investigated the ability of 1-(4-Iodophenyl)-3-methylthiourea to inhibit the attachment of the SARS-CoV-2 spike protein to the ACE2 receptor.
Anti-HIV-1 Activity Against Wild Type and Mutant Strains
There is no available information on the activity of this compound against wild-type or mutant strains of HIV-1.
Antimicrobial Activity Against Bacterial and Fungal Strains
Effects on Gram-Positive and Gram-Negative Bacteria
No data on the Minimum Inhibitory Concentration (MIC) or other measures of antibacterial efficacy for this compound against any Gram-positive or Gram-negative bacteria were found.
Antifungal Efficacy
Information regarding the antifungal properties of this compound, including its activity against any fungal strains, is not available.
Anti-Tuberculosis Activity
There are no published findings on the activity of this compound against Mycobacterium tuberculosis.
No Specific Research Data Available for this compound
Following a comprehensive search of publicly available scientific literature, no specific research findings were identified for the compound This compound corresponding to the detailed biological activities requested in the article outline.
While extensive research exists on the broader class of thiourea (B124793) derivatives, demonstrating a wide range of biological effects, data pertaining specifically to the antiproliferative, cytotoxic, apoptotic, cytokine-modulating, and enzyme-inhibiting properties of this compound is not available in the searched resources.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this specific compound as per the provided outline. The requested sections on its activity in cancer research and specific enzyme inhibition studies (topoisomerase, sirtuin, urease) lack the necessary published data for a thorough and factual report.
Enzyme Inhibition Studies [9, 10, 18, 24 in first search; 1, 2, 4, 11 in second search]
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Research into the inhibitory effects of this compound on the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been documented in the scientific literature reviewed. AChE and BChE are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. While various thiourea derivatives have been investigated for their potential as cholinesterase inhibitors, specific studies detailing the activity and mechanism of action for this compound against AChE and BChE are not available. Consequently, there is no data to report on its potency (e.g., IC50 values) or the nature of its interaction with these enzymes.
Other Enzyme Targets (e.g., Tyrosinase, Phenoloxidase, Dihydrofolate Reductase)
Investigations into the inhibitory potential of this compound against other significant enzyme targets such as tyrosinase, phenoloxidase, and dihydrofolate reductase have not been identified in the reviewed scientific literature. Tyrosinase and phenoloxidase are key copper-containing enzymes involved in melanin (B1238610) biosynthesis and the browning of fruits and vegetables, making their inhibitors relevant in cosmetic and food industries. Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, representing a target for antimicrobial and anticancer agents. Despite the known activity of some thiourea-containing compounds against these enzymes, specific inhibitory data, including IC50 values and kinetic parameters for this compound, remains unreported.
Antioxidant Activity Evaluation
An evaluation of the antioxidant properties of this compound has not been specifically detailed in the available scientific research. Antioxidant studies typically involve assessing a compound's ability to scavenge free radicals or chelate pro-oxidant metals, often quantified through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or ferric reducing antioxidant power (FRAP). While the broader class of thiourea derivatives has been noted for potential antioxidant activities, specific data quantifying the antioxidant capacity of this compound is not present in the reviewed literature.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Modifications on Biological Efficacy
The biological activity of thiourea (B124793) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the thiourea moiety itself. Structural modifications, particularly the addition of electron-withdrawing groups, have been shown to enhance biological activity and specificity. biointerfaceresearch.com The thiourea pharmacophore, -HN-C(=S)-NH-, is crucial for designing novel therapeutics, and its modification with suitable substituents at the N1 and N2 positions can significantly improve the cytotoxic properties of the compounds. analis.com.my
Influence of Aryl/Alkyl Isothiocyanate Derivatives
The substitution pattern on the aryl ring of thiourea derivatives plays a significant role in their biological activity. The antitumor activity of aryl-substituted thioureas is linked to their hydrophobicity and their ability to engage in π-π interactions with proteins. biointerfaceresearch.com The aryl substituent also affects the lipophilicity and membrane permeability of the compounds. biointerfaceresearch.com
For instance, in a series of 1-benzoyl-3-methyl thiourea derivatives, substitutions at the meta and para positions of the phenyl ring were investigated for their in vitro cytotoxicity against cervical cancer cell lines (HeLa). researchgate.net The introduction of an n-heptane aliphatic substituent has been shown to enhance activity due to increased lipophilicity and improved pharmacokinetic properties. analis.com.my In another study, the replacement of a methyl group with a bulkier substituent at the R3 position of the phenyl ring in N-substituted benzene (B151609) thiourea derivatives resulted in a loss of cytotoxic activity. analis.com.my
| Compound Type | Substituent Effect | Impact on Activity |
| N-aryl substituted thioureas | Hydrophobic and π-π interactions | Influences interactions with key proteins and DNA. biointerfaceresearch.com |
| Aryl substituent | Affects lipophilicity and membrane permeability | Modulates biological availability and interaction with targets. biointerfaceresearch.com |
| 1-benzoyl-3-methyl thiourea derivatives | Meta and para substitutions on the phenyl ring | Influences cytotoxicity against HeLa cancer cells. researchgate.net |
| N-substituted benzene thiourea derivatives | Bulky substituent at the R3 position | Leads to a loss of cytotoxic activity. analis.com.my |
Role of Halogen and Trifluoromethyl Substituents
The introduction of halogen atoms and trifluoromethyl groups has been a key strategy in modulating the biological activity of thiourea derivatives. Electron-withdrawing groups, such as halogens, can reduce the basicity of the N-H group and enhance the lipophilic character of the compounds. rsc.org
In one study, it was found that a thiourea derivative with a chlorine group at the para position of the phenyl ring exhibited higher cytotoxicity, which was attributed to the increased lipophilicity conferred by the strong electronegative group. rsc.org Similarly, compounds bearing a single fluorine atom on the phenyl ring demonstrated the best antibacterial effects, while those with three fluorine atoms showed the most potent antifungal activity. nih.gov The position of the substituent is also critical; for instance, an ortho-positioned halo group was found to be more biologically active than para or meta-substituted compounds. rsc.org
The trifluoromethyl group is another important substituent that increases lipophilicity and metabolic stability. nih.gov A study on thiourea derivatives as potential inhibitors of SARS-CoV-2 showed that 1-(4-iodophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (BB IV-46) had a significantly higher inhibitory potential against the attachment of the virus's receptor-binding domain (RBD) to the ACE2 receptor compared to an inactive derivative. nih.govacs.org
| Substituent | Position | Observed Effect | Reference |
| Chlorine | para-position of phenyl group | Increased lipophilicity and cytotoxicity. | rsc.org |
| Fluorine (single atom) | Phenyl ring | Best antibacterial effect. | nih.gov |
| Fluorine (three atoms) | Phenyl ring | Most intensive antifungal activity. | nih.gov |
| Halo group | ortho-position | More biologically active than para or meta positions. | rsc.org |
| Trifluoromethyl | para-position | Favorable for antibiofilm activity. | nih.gov |
| Trifluoromethyl and Iodine | 3-position and 4-position of phenyl rings respectively | High inhibitory potential against SARS-CoV-2 RBD-ACE2 attachment. | nih.govacs.org |
Heterocyclic Moiety Incorporation and its Effects
The incorporation of heterocyclic rings into the thiourea scaffold is a widely used strategy to enhance biological activity. The heterocyclic substituent can affect the electron density distribution within the molecule and can participate in additional hydrogen bonds with biological targets. biointerfaceresearch.com
Research has shown that thiourea derivatives containing heterocyclic amines can be synthesized through the reaction of an isocyanate with the amine. mdpi.com In a study comparing urea (B33335) and thiourea derivatives with a pyridin-2-yl substituent, the thiourea derivatives were found to be more potent anticancer agents. biointerfaceresearch.com Furthermore, the development of thiourea derivatives based on an isoxazole (B147169) carboxylic acid methyl ester has been explored for anti-tuberculosis applications, highlighting the importance of SAR in designing such compounds. mdpi.com The strategic modification of thiourea structures by incorporating different moieties can lead to a wide range of molecules with excellent pharmacological properties and fewer adverse effects. acs.org
Rational Design Strategies Based on SAR Data
The wealth of SAR data has enabled the rational design of novel thiourea derivatives with improved biological profiles. By understanding how specific structural features influence activity, researchers can design compounds with enhanced affinity, selectivity, and efficacy. nih.gov
A key approach involves using bioisosteric replacements of functional groups to improve the compound's interaction with its biological target. nih.gov For example, based on the crystal structure of the K-Ras protein, a series of thiourea analogues were rationally designed to inhibit the growth of lung cancer cells. nih.gov Molecular docking studies are often employed to predict the binding affinity and orientation of new compounds to their targets, such as DNA gyrase B in E. coli. nih.gov This in silico approach helps to prioritize compounds for synthesis and biological testing. nih.gov
The design of dual inhibitors, which can target multiple proteins or pathways, is another advanced strategy. For instance, thiourea derivatives have been designed as dual inhibitors of the HIV-1 capsid and human cyclophilin A. nih.gov Similarly, the structural optimization of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] biointerfaceresearch.comnih.govoxazin-4-amine derivatives has led to the discovery of potent inhibitors of the RET tyrosine kinase and its drug-resistant mutants. nih.gov
The overarching goal of these rational design strategies is to develop lead compounds that can be further investigated for their therapeutic potential. nih.gov
Advanced Applications and Interdisciplinary Research Potential
Ligand Design for Metal Complexation and Coordination Chemistry
Thiourea (B124793) and its derivatives are well-regarded as versatile ligands in coordination chemistry due to their ability to coordinate with metal ions in various modes. mdpi.com The thiourea moiety, SC(NH₂)₂, can exist in tautomeric thione and thiol forms, allowing for flexible bonding. basjsci.edu.iq Typically, coordination occurs through the soft sulfur donor atom (a monodentate mode) or through both sulfur and nitrogen atoms (a bidentate chelating mode), forming stable complexes with a wide range of transition metals. mdpi.commdpi.com The specific substituents on the nitrogen atoms significantly influence the electronic properties, steric hindrance, and ultimately the coordination behavior and stability of the resulting metal complexes. nih.gov
In the case of 1-(4-Iodophenyl)-3-methylthiourea, the presence of the 4-iodophenyl group and the methyl group modifies the ligand's properties. The electron-withdrawing nature of the iodine atom can enhance the acidity of the N-H protons, potentially influencing its hydrogen-bonding capabilities and interaction with metal centers. smolecule.com The design of ligands is a critical aspect in developing metal complexes for applications ranging from catalysis to medicine. nih.govnih.gov The ability to form stable complexes with various metal ions makes thiourea derivatives like this compound valuable candidates for creating novel coordination compounds with tailored properties. mdpi.comresearchgate.net
The field of theranostics, which combines diagnostic imaging and targeted therapy, heavily relies on radiopharmaceuticals. nih.gov This approach often involves pairing a diagnostic radioisotope with a therapeutic one, or using a single radioisotope that has both imaging and therapeutic properties. taylorandfrancis.com Iodine-131 (¹³¹I) is a prime example of a theranostic radionuclide; it emits both gamma radiation (364 keV), suitable for SPECT imaging, and beta particles, which are effective for localized radiotherapy. taylorandfrancis.comnih.gov It has a half-life of 8.02 days, making it suitable for therapeutic applications. nih.gov
The structure of this compound is particularly well-suited for the development of radiopharmaceuticals. The presence of a stable iodine atom on the phenyl ring provides a direct site for isotopic exchange or synthesis with radioactive iodine isotopes, such as Iodine-131. This allows for the creation of a radiolabeled version of the molecule, where the biological distribution and tumor-targeting capabilities of the compound can be exploited for both imaging and therapy. nih.gov The concept of using a single platform for both diagnosis and treatment is a cornerstone of personalized medicine in oncology. nih.govthno.org For instance, ¹³¹I-meta-iodobenzylguanidine (¹³¹I-MIBG) is a well-established radiopharmaceutical used for both imaging and treating neuroendocrine tumors. nih.gov Similarly, designing and labeling thiourea-based compounds could open new avenues for targeted radionuclide therapy in various cancers. nih.gov
Table 1: Relevant Iodine Radioisotopes for Theranostics
| Isotope | Half-Life | Primary Emission(s) | Primary Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | Diagnostics (SPECT) |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+), Gamma | Diagnostics (PET) |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | Research, Brachytherapy |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (364 keV) | Therapy and Diagnostics (SPECT) taylorandfrancis.comnih.gov |
Thiourea derivatives and their metal complexes are subjects of intense research due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. basjsci.edu.iqmdpi.comresearchgate.net The coordination of a metal ion to a thiourea ligand can significantly enhance its biological efficacy compared to the free ligand. mdpi.com This synergistic effect is often attributed to changes in lipophilicity, cell permeability, and interaction with biological targets.
Supramolecular Chemistry and Crystal Engineering (e.g., Halogen Bonding, Hydrogen Bonding)
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. rsc.org For this compound, two key interactions are central to its role in crystal engineering: hydrogen bonding and halogen bonding.
The thiourea core is an excellent hydrogen-bond donor through its N-H groups and an acceptor at the sulfur atom. nih.gov These hydrogen bonds are fundamental in directing the self-assembly of thiourea derivatives in the solid state. researchgate.net
Furthermore, the iodine atom on the phenyl ring is a potent halogen bond (XB) donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as the sulfur atom of another thiourea molecule. smolecule.comresearchgate.net This interaction is highly directional and has become a powerful tool in crystal engineering for designing specific supramolecular architectures. researchgate.net Studies on related 1-benzoyl-3-(halogenophenyl)thioureas have detailed the interplay of hydrogen bonds and halogen bonds (such as I⋯S and I⋯O interactions) in dictating the final crystal packing. researchgate.net The combination of strong hydrogen bonding from the thiourea group and directional halogen bonding from the iodophenyl group makes this compound a highly valuable building block for creating complex and potentially functional solid-state materials. mdpi.com
Table 2: Key Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Engineering |
|---|---|---|---|
| Hydrogen Bond | N-H groups | C=S group, N atoms | Primary driver of molecular assembly and network formation. nih.gov |
| Halogen Bond | C-I (Iodine atom) | C=S group, other Lewis bases | Provides directional control for precise supramolecular design. researchgate.netresearchgate.net |
| π–π Stacking | Phenyl ring | Phenyl ring | Contributes to the stabilization of the crystal lattice. researchgate.net |
Applications in Advanced Analytical Chemistry
Thiourea derivatives have been recognized as effective chelating agents for various metal ions, particularly heavy and transition metals. acs.orgnih.gov The sulfur and nitrogen atoms act as soft and hard donor sites, respectively, allowing these molecules to form stable complexes with cations like mercury(II), cadmium(II), lead(II), and copper(II). basjsci.edu.iqacs.org This chelating ability is the basis for their use in analytical methods for the detection and quantification of metal ions.
The compound this compound can serve as an ionophore in the development of chemical sensors, such as ion-selective electrodes. Theoretical and experimental studies on similar aryl- and aroyl-substituted thioureas have demonstrated a high affinity and selectivity for specific metal ions, particularly Hg²⁺. acs.orgnih.govacs.org The formation of the metal-ligand complex alters the electrochemical or optical properties of the system, which can be measured to determine the concentration of the target metal ion. The substituents on the thiourea backbone are known to fine-tune the selectivity and sensitivity of these sensors. acs.org The presence of the iodophenyl group may enhance the interaction with certain soft metal ions, making it a promising candidate for developing new analytical tools for environmental monitoring and industrial process control. nih.gov
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Thioureas can be used as derivatization reagents, particularly for analyses involving techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By reacting with a target analyte, a thiourea derivative can introduce a chromophore or a fluorophore, significantly enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov
While specific applications of this compound as a derivatization reagent are not extensively documented, the inherent properties of the thiourea group suggest its potential. For example, the reaction of isothiocyanates (precursors to thioureas) with amines is a common method for creating derivatives that can be easily analyzed. organic-chemistry.org The presence of the heavy iodine atom in this compound could also be exploited for detection methods sensitive to heavy atoms, such as mass spectrometry, where the distinct isotopic pattern of iodine can aid in identification.
In-depth Analysis of this compound Reveals Limited Data on Biofilm Inhibition
Despite a thorough investigation into the scientific literature, specific research detailing the biofilm inhibition properties and related mechanisms of the chemical compound this compound remains elusive. While the broader class of thiourea derivatives has been a subject of interest in antimicrobial and antibiofilm research, data focusing explicitly on this particular iodinated phenylthiourea (B91264) analog is not publicly available.
Biofilm formation is a critical virulence mechanism for many pathogenic bacteria, contributing to persistent infections and increased resistance to antimicrobial agents. The search for novel compounds that can disrupt or prevent biofilm formation is a significant area of research in medicinal chemistry and microbiology. Thiourea derivatives, in general, have shown promise in this area, with some studies highlighting their potential to interfere with bacterial communication systems, known as quorum sensing, which are often crucial for biofilm development.
However, the specific effects of substituting an iodo-phenyl group at one end and a methyl group on the thiourea backbone have not been documented in the context of biofilm inhibition. Scientific inquiry into structure-activity relationships is vital, as small molecular changes can lead to significant differences in biological activity. The presence and position of the iodine atom on the phenyl ring, for instance, could influence the compound's electronic and steric properties, which in turn could affect its interaction with bacterial targets.
Without dedicated studies on this compound, it is not possible to provide detailed research findings, data tables on its efficacy against various bacterial strains, or insights into its specific mechanisms of action against biofilms. The scientific community has yet to publish research that would form the basis of a comprehensive analysis as requested.
Therefore, the advanced applications and interdisciplinary research potential of this compound in the context of biofilm inhibition cannot be substantiated with current scientific evidence.
Future Research Directions and Perspectives for 1 4 Iodophenyl 3 Methylthiourea
The exploration of thiourea (B124793) derivatives has revealed a vast landscape of chemical versatility and biological activity. biointerfaceresearch.com Within this class, 1-(4-Iodophenyl)-3-methylthiourea serves as a foundational structure for future research and development. The strategic inclusion of an iodophenyl group presents unique opportunities for modification and application. Future investigations are poised to expand upon the current understanding of this compound, aiming to enhance its therapeutic potential and explore novel applications in diverse scientific fields.
Q & A
Q. Protocol :
- Target Selection : Ribonucleotide reductase (2EUD receptor) is a validated target for anticancer agents .
- Parameters :
- Binding affinity : Use AutoDock Vina; values ≤ -7.6 kcal/mol (e.g., -7.64 kcal/mol for Fe³⁺ complexes) indicate strong interactions .
- Hydrogen bonding : Prioritize residues like Arg 293 and Ser 217, which stabilize ligand-receptor binding .
- Hydrophobic interactions : Analyze π-π stacking or van der Waals contacts (e.g., 12 hydrophobic interactions observed in Fe³⁺ complexes) .
Advanced: How to resolve contradictions between high in vitro anticancer activity and mutagenic properties in Ames tests?
Q. Analysis Framework :
- Risk-Benefit Assessment : While Fe³⁺ complexes show mutagenicity in Ames tests, their high human intestinal absorption (HIA: 97.80%) and therapeutic index may justify further development .
- Mitigation Strategies :
Advanced: What strategies improve solubility and bioavailability of this compound complexes?
Q. Approaches :
- Formulation : Use ethanol-water co-solvents to enhance solubility (e.g., complexes dissolve in ethanol but are water-insoluble) .
- Permeability Enhancers : Combine with absorption promoters (e.g., sodium caprate) to improve Caco2 permeability (reported at 53.64%) .
- Prodrug Design : Introduce ester groups to increase lipophilicity, enabling passive diffusion across membranes .
Advanced: How to analyze discrepancies in synthesis yields (e.g., 97.58% vs. 91%) for derivatives?
Q. Root-Cause Investigation :
- Reagent Purity : Trace moisture in FeCl₃·6H₂O can reduce yield; use anhydrous conditions for metal-ligand synthesis .
- Workup Protocols : Rotary evaporation at controlled temperatures prevents decomposition of heat-sensitive products .
- Catalyst Stoichiometry : Excess triethylamine (Method A) may deprotonate intermediates, altering reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
